molecular formula C8H6ClN3O4S B1422510 1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride CAS No. 1251923-69-9

1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride

Cat. No. B1422510
CAS RN: 1251923-69-9
M. Wt: 275.67 g/mol
InChI Key: FHJPNZYMEGEHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride, also known as MPPS, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. MPPS is a sulfonyl chloride derivative that has been synthesized and studied for its unique properties and potential uses.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-Methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride is utilized in the synthesis of various heterocyclic compounds. For instance, Tolkunov et al. (2013) demonstrated its use in synthesizing 6-R-5-aryl-5,6-dihydro[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidine-1,3(2H,4H)-diones, contributing to the field of organic chemistry and molecular design (Tolkunov et al., 2013).

Role in Chemical Reactions

This compound plays a critical role in various chemical reactions. Volovenko et al. (2004) researched its reaction with 5-chloro-2-(methylsulfonyl/methylthio)pyrimidine-4-carbonyl chlorides, leading to the formation of new nitriles. Such studies expand our understanding of chemical reactivity and synthesis pathways (Volovenko et al., 2004).

Catalysis and Synthesis

Jahanshahi et al. (2018) showcased its utility in catalyzing the synthesis of novel pyrrole-substituted pyrido[2,3-d]pyrimidines. Such catalysts are significant in speeding up reaction rates and improving yield, which is crucial in pharmaceutical and chemical manufacturing (Jahanshahi et al., 2018).

Antimicrobial Activities

In the field of medicinal chemistry, compounds synthesized using this compound have been studied for their antimicrobial properties. Ziarani et al. (2015) explored the antimicrobial activities of 7-amino-2,4-dioxo-5-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives against fungi and bacteria (Ziarani et al., 2015).

Interaction with DNA

Research by Zhang et al. (2013) on 2-methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride, a related compound, revealed insights into its interaction with DNA. This study contributes to the understanding of how such compounds could potentially interact with biological molecules, which is crucial for drug design and development (Zhang et al., 2013).

properties

IUPAC Name

1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O4S/c1-12-6-5(7(13)11-8(12)14)2-4(3-10-6)17(9,15)16/h2-3H,1H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJPNZYMEGEHKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301129735
Record name Pyrido[2,3-d]pyrimidine-6-sulfonyl chloride, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1251923-69-9
Record name Pyrido[2,3-d]pyrimidine-6-sulfonyl chloride, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251923-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-d]pyrimidine-6-sulfonyl chloride, 1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301129735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride
Reactant of Route 2
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride
Reactant of Route 3
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride
Reactant of Route 4
Reactant of Route 4
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride
Reactant of Route 5
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.